2-Iodocyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLIEJFPLGXOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950877 | |
| Record name | 2-Iodocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28141-32-4 | |
| Record name | 2-Iodocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28141-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028141324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodocyclohexan 1 Ol and Its Stereoisomers
Direct Iodohydroxylation of Cyclohexene (B86901) Derivatives
Direct iodohydroxylation of cyclohexene and its derivatives is the most straightforward approach to obtaining 2-iodocyclohexan-1-ol. This reaction involves the addition of the elements of hypoiodous acid (HOI) across the double bond. The formation of iodohydrins from alkenes using dilute aqueous solutions of iodine is often challenging due to the reversible nature of the reaction. mdma.ch Consequently, various methods have been developed that utilize an iodine source and a water molecule, often with an activator or oxidant to facilitate the reaction and prevent the reverse process. mdma.chorientjchem.org The stereochemical and regiochemical outcomes of this addition are highly dependent on the reaction mechanism, substrate, and reagents employed.
Regioselective and Stereoselective Approaches
The mechanism of iodohydroxylation typically proceeds through a cyclic iodonium (B1229267) ion intermediate. researchgate.netmdpi.com The initial electrophilic attack of an iodine species (I+) on the alkene forms this three-membered ring. The subsequent nucleophilic attack by a water molecule opens the ring. This mechanistic pathway dictates the stereochemical outcome, which is exclusively an anti-addition, resulting in the trans configuration of the iodo and hydroxyl groups. orientjchem.orgresearchgate.net
The regioselectivity of the iodohydroxylation of substituted cyclohexenes is governed by the site of the nucleophilic attack on the intermediate iodonium ion.
Markovnikov Addition: In the case of most alkyl-substituted alkenes, the reaction follows Markovnikov's rule. mdpi.com The water molecule attacks the more substituted carbon of the iodonium ion, which can better stabilize the partial positive charge. This results in the hydroxyl group being attached to the more substituted carbon. For instance, the reaction of non-conjugated unsaturated ketones proceeds in a Markovnikov fashion. mdma.ch
Anti-Markovnikov Addition: While less common for simple alkenes, anti-Markovnikov selectivity can be achieved under specific conditions or with particular substrates. The regioselectivity can depend on the structure of the alkene and the specific iodinating system used. thieme-connect.com For example, in the iodohydroxylation of certain terminal alkenes, the steric hindrance of bulky groups can direct the nucleophile to the less substituted carbon, leading to the anti-Markovnikov product. thieme-connect.com
For unsubstituted cyclohexene, the two carbons of the double bond are equivalent, so regioselectivity is not a factor, and the reaction yields trans-2-iodocyclohexan-1-ol.
In the case of substituted cyclohexenes (1,2-disubstituted olefins), the facial selectivity of the initial electrophilic attack and the subsequent ring-opening can be influenced by existing stereocenters or directing groups, leading to high diastereoselectivity. mdpi.com The iodohydroxylation of 1,2-disubstituted olefins has been shown to afford excellent diastereoselectivity. mdpi.com For example, the reaction involving primary allylic alcohols like cis-2-hexen-1-ol (B1238580) proceeds with high regio- and stereoselectivity. mdma.ch The stereochemical course of these reactions is consistently an anti-addition to the double bond, which is strong evidence for the formation of the cyclic iodonium ion intermediate. researchgate.net
Reagent-Controlled Iodohydroxylation Strategies
The choice of reagents is critical for achieving efficient and selective iodohydroxylation. Different systems have been developed to generate the electrophilic iodine species and control the reaction conditions.
The classical approach involves using molecular iodine (I₂) in the presence of water. However, to overcome the unfavorable equilibrium, an iodide scavenger or an oxidant is often necessary. mdma.ch
I₂/Oxidant Systems: Systems like 2-iodoxybenzoic acid (IBX) in combination with molecular iodine can generate hypoiodous acid (HOI) in situ. This mixture effectively converts olefins into iodohydrins with anti-stereochemistry. orientjchem.orgmdpi.com Another effective system utilizes ammonium (B1175870) iodide (NH₄I) with oxone as the oxidant in an acetonitrile (B52724)/water mixture, which provides vicinal iodohydrins from various olefins in good to excellent yields. mdpi.com
I₂/H₂O₂ Systems: The combination of sodium iodide and hydrogen peroxide in the presence of an acid can also be used for iodohydroxylation. researchgate.net
The table below summarizes results for the iodohydroxylation of cyclohexene using different iodine-based systems.
| Reagent System | Solvent | Temperature | Time | Yield (%) | Stereochemistry | Reference |
| IBX / I₂ | H₂O | Room Temp. | 1.5 h | 92 | anti | orientjchem.org, mdpi.com |
| NH₄I / Oxone | CH₃CN:H₂O | Room Temp. | 0.5 h | 94 | anti | mdpi.com |
| NaI / H₂O₂ / HBF₄ | Dioxane/H₂O | - | - | - | anti | researchgate.net |
Table 1: Selected Iodine-Based Systems for the Iodohydroxylation of Cyclohexene.
N-haloimides are effective sources of electrophilic halogens. N-Iodosuccinimide (NIS) is a widely used reagent for iodohydroxylation due to its ease of handling and mild reaction conditions. mdma.chorganic-chemistry.orgcymitquimica.com
The reaction of an alkene with NIS in a mixture of an organic solvent like dimethoxyethane (DME) and water converts a range of olefins into the corresponding iodohydrins in high yields. mdma.ch The iodohydroxylation of cyclohexene using NIS proceeds with high trans-stereoselectivity. mdma.ch This method is quite general and has been successfully applied to various substituted alkenes, demonstrating its broad utility. mdma.chresearchgate.net
The table below details the iodohydroxylation of various olefins using N-Iodosuccinimide.
| Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | DME/H₂O | -20 | 0.5 | 92 | mdma.ch |
| 1-Octene | DME/H₂O | -20 | 1 | 90 | mdma.ch |
| Styrene | DME/H₂O | -20 | 0.5 | 93 | mdma.ch |
| Dihydropyran | DME/H₂O | -20 | 0.5 | 95 | mdma.ch |
Table 2: Iodohydroxylation of Various Olefins using N-Iodosuccinimide (NIS). mdma.ch
Hypervalent Iodine Reagents
Hypervalent iodine compounds have emerged as powerful and often environmentally benign reagents for the oxidative functionalization of alkenes. dovepress.comsioc-journal.cnbeilstein-journals.org They facilitate the iodohydroxylation of cyclohexene by generating electrophilic iodine species in situ. Reagents such as o-iodoxybenzoic acid (IBX), (diacetoxyiodo)benzene (B116549) (PIDA), and phenyliodine(III)bis(trifluoroacetate) (BTI) have been successfully employed. researchgate.netfrontiersin.orgorganic-chemistry.org
For instance, the combination of IBX and molecular iodine in dimethyl sulfoxide (B87167) (DMSO) generates hypoiodous acid (IOH), which adds across the double bond of cyclohexene to form this compound with high anti-stereoselectivity. organic-chemistry.org Similarly, reacting alkenes with molecular iodine and BTI in a mixture of acetonitrile and water affords iodohydrins in good yields. researchgate.net This addition typically follows Markovnikov's rule and exhibits anti-stereospecificity. researchgate.net Another approach involves the use of PIDA (PhI(OAc)₂) with iodine, which converts both iodine atoms of I₂ into electrophilic species, leading to 100% atom economy for the iodofunctionalization of alkenes. researchgate.net
Table 1: Synthesis of this compound using Hypervalent Iodine Reagents
| Reagent System | Solvent | Conditions | Stereochemistry | Reference |
| o-Iodoxybenzoic acid (IBX) / I₂ | DMSO | Room Temperature | anti | organic-chemistry.org |
| Phenyliodine(III)bis(trifluoroacetate) (BTI) / I₂ | CH₃CN / H₂O | -15 °C | anti | researchgate.net |
| (Diacetoxyiodo)benzene (PIDA) / I₂ | Not Specified | Not Specified | Not Specified | researchgate.net |
Metal-Mediated and Metal-Free Iodohydroxylation
Both metal-catalyzed and metal-free systems have been developed for the iodohydroxylation of cyclohexene, offering a range of options depending on the desired reactivity and conditions.
Metal-Mediated Iodohydroxylation: Transition metals can act as Lewis acids to activate the reactants. One example involves the use of a Hg(BF₄)₂·SiO₂ catalyst with molecular iodine for the iodohydroxylation of various alkenes, including cyclic ones. researchgate.net While effective, the toxicity of mercury is a significant drawback. Other metal-based systems have been explored to improve efficiency and reduce environmental impact.
Metal-Free Iodohydroxylation: Metal-free methods are gaining prominence due to their reduced cost and toxicity. A common approach is the use of N-Iodosuccinimide (NIS) in an aqueous medium, which serves as an electrophilic iodine source for iodohydroxylation. researchgate.net Another widely used system combines an iodide salt, such as sodium iodide (NaI), with an oxidant like hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst (e.g., HBF₄, H₂SO₄). researchgate.net This method is considered a green approach, utilizing safe and readily available reagents. researchgate.net The reaction of iodine with tert-butyl hydroperoxide (TBHP) has also been shown to produce vicinal difunctionalized products, including iodohydrins. mdpi.combeilstein-journals.org
Table 2: Comparison of Metal-Mediated and Metal-Free Iodohydroxylation of Cyclohexene
| Method | Reagent System | Catalyst/Conditions | Key Features | Reference |
| Metal-Mediated | I₂ / H₂O | Hg(BF₄)₂·SiO₂ | Effective but uses toxic metal. | researchgate.net |
| Metal-Free | N-Iodosuccinimide (NIS) | Aqueous media | Avoids metal catalysts. | researchgate.net |
| Metal-Free | NaI / H₂O₂ | Acid catalyst (e.g., HBF₄) | Green, uses readily available reagents. | researchgate.net |
| Metal-Free | I₂ / TBHP | Room Temperature | One-pot synthesis, mild conditions. | mdpi.combeilstein-journals.org |
Mechanistic Pathways of Iodohydroxylation
The iodohydroxylation of cyclohexene can proceed through different mechanistic pathways, primarily electrophilic addition or radical-mediated processes, depending on the reagents and reaction conditions.
The most common pathway for the iodohydroxylation of alkenes is an electrophilic addition reaction. libretexts.orgshout.education The process is initiated by the electrophilic attack of an iodine species (I⁺) on the π-electrons of the cyclohexene double bond. manac-inc.co.jplibretexts.org This attack leads to the formation of a cyclic iodonium ion intermediate. mdpi.commanac-inc.co.jp This three-membered ring is strained and highly reactive.
In the second step, a nucleophile attacks one of the carbon atoms of the iodonium ion, causing the ring to open. libretexts.org In the case of iodohydroxylation, water acts as the nucleophile. The attack occurs from the side opposite to the bulky iodonium group, resulting in a net anti-addition. researchgate.netlibretexts.org This stereospecificity leads to the formation of trans-2-iodocyclohexan-1-ol. Finally, deprotonation of the resulting oxonium ion yields the neutral iodohydrin product.
Under certain conditions, such as photoexcitation or in the presence of radical initiators, the iodohydroxylation can proceed via a radical mechanism. manac-inc.co.jp For example, the reaction between iodine and an alkene can be initiated by heat or light, leading to the formation of iodine atoms. manac-inc.co.jp
A more contemporary example involves the use of iodine in combination with tert-butyl hydroperoxide (TBHP). beilstein-journals.org This system can generate multiple radical intermediates. The reaction is often initiated by the formation of a tert-butoxyl radical, which can then add to the alkene. The subsequent reaction with iodine leads to the final iodofunctionalized product. The use of radical scavengers like TEMPO can inhibit these reactions, providing evidence for a radical pathway. beilstein-journals.org Borohydride-mediated radical additions have also been studied, showcasing the versatility of radical reactions in forming carbon-iodine bonds. nih.gov
Synthesis via Ring-Opening of Cyclohexene Epoxides
An alternative and highly effective strategy for synthesizing this compound and its stereoisomers is the ring-opening of a pre-formed epoxide, namely cyclohexene oxide. orgsyn.orgmdpi.com This method is particularly useful for establishing specific stereochemistries.
Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides is a versatile reaction that can be catalyzed by either acids or bases. researchgate.net In the synthesis of this compound, an iodine-containing nucleophile attacks one of the electrophilic carbons of the epoxide ring. researchgate.netresearchgate.net
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom from the backside, leading to an inversion of configuration at that center. Because cyclohexene oxide is a meso compound, this nucleophilic attack results in the exclusive formation of the trans-2-iodocyclohexan-1-ol. researchgate.net Various reagents can serve as the iodine source, including hydroiodic acid (HI), metal iodides like sodium iodide (NaI) or potassium iodide (KI), or complexes of iodine. researchgate.net The choice of reagent and reaction conditions can be tuned to optimize yield and selectivity. For example, using elemental iodine in the presence of a catalyst like meso-tetraphenylporphyrin can generate triiodide anions in situ, which then act as the nucleophile for the ring-opening. researchgate.net
Table 3: Synthesis of this compound via Ring-Opening of Cyclohexene Oxide
| Iodine Source | Catalyst/Conditions | Product Stereochemistry | Reference |
| Hydroiodic Acid (HI) | Acid-catalyzed | trans | researchgate.net |
| Metal Iodides (e.g., NaI, KI) | Various solvents | trans | researchgate.net |
| I₂ / Crown Ether | Catalytic | trans | researchgate.net |
| I₂ / meso-tetraphenylporphyrin | Catalytic, mild conditions | trans | researchgate.net |
| Ti(O-i-Pr)₄ / I₂ | Complex-mediated | trans | researchgate.net |
Catalytic Approaches in Epoxide Functionalization
Modern synthetic methods increasingly rely on catalytic approaches to enhance efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalytic systems are employed to facilitate the ring-opening of cyclohexene oxide and to introduce functionality in a controlled manner.
Nickel-catalyzed systems, often in conjunction with a co-catalyst, have proven effective for the cross-electrophile coupling of epoxides with various halides. nih.govorganic-chemistry.org For cyclic epoxides like cyclohexene oxide, these reactions typically yield trans products. nih.govucla.edu For example, a Ni/Ti/photoredox catalytic system has been developed for the cross-electrophile coupling of epoxides with (hetero)aryl iodides, where cyclohexene oxide reacts to give trans products in good to excellent yields. nih.govucla.edu
Furthermore, metal-organic frameworks (MOFs) have been investigated as catalysts. For instance, a vanadium-based MIL-47 has been shown to be an active catalyst for the liquid-phase oxidation of cyclohexene, which can lead to the formation of cyclohexene oxide as a key intermediate. researchgate.net
Enantioselective Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest as these chiral building blocks are valuable in the synthesis of pharmaceuticals and other biologically active molecules. numberanalytics.com Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org While direct application to the synthesis of this compound is less common, the principles of chiral auxiliary-mediated synthesis are well-established. numberanalytics.comresearchgate.net In a typical approach, a chiral auxiliary is attached to a precursor molecule, and its steric and electronic properties direct the subsequent reaction to favor the formation of one diastereomer over another. numberanalytics.com After the desired stereocenter is set, the auxiliary is removed. numberanalytics.com For example, chiral oxazolidinones, developed by Evans, are widely used auxiliaries for asymmetric alkylations and aldol (B89426) reactions. researchgate.net
Asymmetric Catalysis in Iodohydrin Formation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds from prochiral starting materials. sioc-journal.cnmdpi.com In the context of this compound, this would involve the enantioselective ring-opening of achiral cyclohexene oxide. This can be achieved using a chiral catalyst that preferentially activates one enantiotopic face of the epoxide or delivers the iodide nucleophile to one of the two enantiotopic carbons.
While specific examples for the direct asymmetric iodinolysis of cyclohexene oxide are not extensively detailed in the provided search results, the development of asymmetric catalytic systems for epoxide opening is a mature field. For instance, chiral chromium(salen) complexes have been successfully used for the asymmetric ring-opening of epoxides. masterorganicchemistry.com The principles from these systems could be adapted for the enantioselective formation of this compound.
Enzymatic Resolution and Biocatalytic Pathways
Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds. researcher.life This technique relies on the ability of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net
The enzymatic resolution of racemic trans-2-iodocyclohexan-1-ol has been successfully demonstrated. researcher.lifelookchem.comresearchgate.net This process can be used to separate the enantiomers, providing access to both (+)- and (-)-trans-2-iodocyclohexan-1-ol. A 2012 study reported the synthesis of all four optically active stereoisomers of 2-iodocyclohexanol, with their enantiomeric purity determined after derivatization. researcher.life
Biocatalytic pathways can also be used to produce chiral synthons from cyclohexene oxide. For example, chiral lithium amides have been used to achieve the asymmetric transformation of cyclohexene oxide to (S)-2-cyclohexen-1-ol, which can then be further functionalized. researchgate.net
The table below provides an overview of the enantioselective methods.
| Method | Approach | Outcome | Reference |
| Enzymatic Resolution | Lipase-catalyzed resolution of racemic trans-2-iodocyclohexan-1-ol. | Separation of enantiomers. | researcher.lifelookchem.comresearchgate.net |
| Asymmetric Transformation | Use of chiral lithium amides with cyclohexene oxide. | Production of (S)-2-cyclohexen-1-ol. | researchgate.net |
Stereochemical and Conformational Analysis of 2 Iodocyclohexan 1 Ol
Diastereomeric Forms: cis-2-Iodocyclohexan-1-ol and trans-2-Iodocyclohexan-1-ol
2-Iodocyclohexan-1-ol exists as two diastereomers: cis and trans. This isomerism is a result of the restricted rotation around the carbon-carbon single bonds within the cyclic structure. savemyexams.comlibretexts.org
In the cis isomer , the iodine (-I) and hydroxyl (-OH) groups are positioned on the same side of the cyclohexane (B81311) ring plane. savemyexams.comlibretexts.org
In the trans isomer , the iodine and hydroxyl groups are located on opposite sides of the ring plane. savemyexams.comlibretexts.org
These two isomers are distinct compounds with different physical and chemical properties, arising from their unique spatial arrangements.
The absolute configuration of the cis and trans diastereomers of this compound is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the proton-proton coupling constants (³J). The magnitude of the coupling constant between the protons on C1 (the carbon bearing the -OH group) and C2 (the carbon bearing the -I group) is dependent on the dihedral angle between them, which is dictated by their relative configuration.
In the trans isomer, the most stable conformation places both substituents in equatorial positions, resulting in a large dihedral angle between the axial protons on C1 and C2 (~180°). This leads to a large coupling constant (³J ≈ 8–13 Hz). Conversely, the cis isomer has an axial-equatorial relationship, leading to smaller coupling constants for both axial-equatorial and equatorial-equatorial proton interactions (³J ≈ 2–5 Hz). Computational chemistry, including Density Functional Theory (DFT) calculations, can also be employed to predict the most stable structures and their corresponding NMR parameters, corroborating the experimental assignments. ggckondagaon.in
Conformational Preferences and Dynamics in Solution and Solid State
The this compound ring exists predominantly in two interconverting chair conformations. This interconversion process, known as a ring flip, involves passing through higher-energy transition states, such as the half-chair and boat conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com The stability of any given chair conformer is determined by the steric and electronic interactions of its substituents.
The preference for axial or equatorial positioning is a critical determinant of stability, primarily driven by the minimization of steric hindrance, particularly 1,3-diaxial interactions. youtube.com
cis-2-Iodocyclohexan-1-ol : This isomer exists as two rapidly interconverting conformers where one substituent is axial and the other is equatorial (a,e ⇌ e,a). One conformer has an axial hydroxyl group and an equatorial iodine atom, while the other has an equatorial hydroxyl group and an axial iodine atom. The relative stability of these two conformers depends on a balance of steric bulk, intramolecular interactions, and stereoelectronic effects.
Intramolecular forces play a crucial role in stabilizing certain conformations. In this compound, the most significant of these is intramolecular hydrogen bonding.
For this to occur, a hydrogen bond donor (-OH) and an acceptor (I) must be in close proximity. libretexts.org This condition is met in the cis isomer, specifically in the conformer where the hydroxyl group is equatorial and the iodine atom is axial (or vice-versa). The proximity allows for the formation of an O-H···I hydrogen bond, which stabilizes this conformer. In the trans-diequatorial isomer, the donor and acceptor groups are too far apart for any significant intramolecular interaction. This stabilizing hydrogen bond can make the cis isomer's conformational equilibrium more complex than simple steric considerations would suggest.
The interplay of these factors is summarized in the table below.
Table 1: Conformational Analysis of this compound Isomers
| Diastereomer | Conformer | -OH Position | -I Position | Key Stability Factors |
|---|---|---|---|---|
| trans | Conformer 1 | Equatorial | Equatorial | Highly Favored: Minimal steric strain. |
| Conformer 2 | Axial | Axial | Highly Unfavored: Severe 1,3-diaxial steric strain. | |
| cis | Conformer 1 | Axial | Equatorial | Steric strain from axial -OH; possible stereoelectronic stabilization. |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis-2-Iodocyclohexan-1-ol |
| trans-2-Iodocyclohexan-1-ol |
| Cyclohexane |
Influence of Solvent Environment on Conformational Equilibrium
The conformational equilibrium of this compound is significantly influenced by the solvent environment. This is primarily due to the interplay between intramolecular hydrogen bonding and solute-solvent interactions. The polarity of the solvent plays a crucial role in determining the predominant conformation of the molecule.
In nonpolar solvents, such as cyclohexane, the trans-diaxial conformation of this compound is favored. This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group (-OH) and the iodine atom. This interaction is stronger in nonpolar environments where there is less competition from solvent molecules for hydrogen bonding. The formation of this intramolecular hydrogen bond can overcome the steric repulsion that would typically disfavor the axial orientation of bulky substituents.
Conversely, in polar solvents, the equilibrium tends to shift towards conformations where the hydroxyl group can engage in intermolecular hydrogen bonding with the solvent molecules. Polar solvents can act as hydrogen bond donors or acceptors, effectively competing with the intramolecular hydrogen bond. This leads to a greater population of conformers where the hydroxyl group is more exposed, such as the trans-diequatorial conformation. Theoretical calculations and spectroscopic data, such as NMR coupling constants, are instrumental in determining the relative populations of these conformers in different solvents. researchgate.netresearchgate.net The strength of the intramolecular hydrogen bond has been found to increase in the order F < Cl < Br < I for 2-halocyclohexanols, suggesting that the covalent component of the interaction is significant for iodine. researchgate.net
The dielectric constant of the solvent is a key factor. Solvents with higher dielectric constants can better stabilize the more polar conformers, where the dipole moments of the C-O and C-I bonds may not be optimally aligned for intramolecular cancellation. For instance, in a study of 1,2-dibromoethane, which shares structural similarities, the dipole moment was observed to increase with the polarity of the solvent, indicating a shift in conformational equilibrium. citycollegekolkata.org
The specific interactions between the solute and the solvent molecules, which constitute the first solvation sphere, are critical in determining the conformational preference. frontiersin.org The ability of the solvent to form hydrogen bonds with the hydroxyl group of this compound disrupts the intramolecular hydrogen bond, thereby influencing the conformational equilibrium.
Research on related ether alcohols has also shown that intramolecular hydrogen bonding is more significant in less polar environments, while intermolecular hydrogen bonding with the solvent predominates in more polar media. mdpi.com The balance between these competing interactions is a delicate one and is highly dependent on the specific nature of the solvent.
Below is a table summarizing the expected conformational preferences of trans-2-iodocyclohexan-1-ol in different solvent environments based on the principles discussed.
| Solvent Type | Predominant Conformation | Primary Stabilizing Interaction |
| Nonpolar (e.g., Cyclohexane, Carbon Tetrachloride) | Diaxial | Intramolecular Hydrogen Bond (OH···I) |
| Polar Aprotic (e.g., Acetone, DMSO) | Diequatorial/Equatorial-Axial | Solute-Solvent Dipole-Dipole Interactions |
| Polar Protic (e.g., Water, Methanol) | Diequatorial/Equatorial-Axial | Intermolecular Hydrogen Bonding (Solvent···HO) |
It is important to note that the conformational equilibrium is dynamic, and even in a given solvent, a mixture of conformers will exist. The table represents the predominant species. Advanced techniques like dynamic NMR spectroscopy and computational modeling are often employed to quantify the populations of the different conformers and the energy barriers between them. researchgate.netusp.br
Advanced Spectroscopic Elucidation of 2 Iodocyclohexan 1 Ol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed characterization of 2-iodocyclohexan-1-ol, enabling the elucidation of its constitution, configuration, and conformation.
¹H NMR spectroscopy provides critical insights into the electronic environment and spatial arrangement of the hydrogen atoms within the this compound molecule.
The chemical shifts of the protons in the ¹H NMR spectrum of this compound are significantly influenced by the presence of the electronegative iodine and hydroxyl groups. These substituents deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to those in unsubstituted cyclohexane (B81311).
The protons on the carbons bearing the iodine (H-2) and the hydroxyl group (H-1) are the most affected. The proton alpha to the iodine (H-2) typically resonates further downfield due to the strong electron-withdrawing nature and magnetic anisotropy of the iodine atom. Similarly, the proton alpha to the hydroxyl group (H-1) is also deshielded. The exact chemical shifts can vary depending on the solvent and the diastereomer (cis or trans) . In the trans diastereomer, where both substituents are in an axial or equatorial position, the chair conformation of the cyclohexane ring will influence the local electronic environment and thus the chemical shifts of the protons.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound Protons
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| H-1 (CH-OH) | 3.5 - 4.5 | Deshielded by the hydroxyl group. The chemical shift is sensitive to hydrogen bonding and solvent. |
| H-2 (CH-I) | 4.0 - 5.0 | Strongly deshielded by the iodine atom. |
| Other Cyclohexyl Protons | 1.2 - 2.5 | Resonate in the typical aliphatic region, with some downfield shifting for protons on carbons adjacent to C-1 and C-2. |
Note: These are generalized ranges and can vary based on experimental conditions and the specific diastereomer.
The analysis of proton-proton coupling constants (J-coupling) is a powerful method for determining the relative stereochemistry of the two diastereomers of this compound (cis and trans).
Vicinal Coupling (³JHH) : The coupling between protons on adjacent carbons (H-1 and H-2) is highly dependent on the dihedral angle between them, as described by the Karplus equation. libretexts.org
In the more stable diequatorial conformation of the trans isomer, the dihedral angle between the axial H-1 and axial H-2 protons is approximately 180°, leading to a large coupling constant (typically 8-12 Hz).
In the cis isomer, with one axial and one equatorial substituent, the dihedral angles between H-1 and H-2 (axial-equatorial and equatorial-axial) are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).
Geminal Coupling (²JHH) : Coupling between two protons on the same carbon atom can also provide structural information, although it is generally less diagnostic for diastereomer assignment than vicinal coupling. libretexts.org
By carefully analyzing the multiplicity and coupling constants of the H-1 and H-2 signals, one can confidently assign the cis or trans configuration of a given sample. rsc.orgnih.gov
Two-dimensional (2D) NMR experiments provide a more comprehensive picture of the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show a cross-peak between the H-1 and H-2 signals, confirming their vicinal relationship. It would also reveal the coupling network among the other cyclohexyl protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For instance, the proton at H-1 would show a correlation to the carbon C-1. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for confirming stereochemical assignments. In the cis isomer, a NOESY cross-peak would be expected between the H-1 and H-2 protons if they are both in pseudo-axial or pseudo-equatorial positions that bring them into close proximity. In the trans-diaxial conformation, a strong NOE would be observed between the axial H-1 and the other axial protons on the same side of the ring (H-3ax and H-5ax).
Table 2: Application of 2D NMR for this compound Analysis
| Experiment | Information Gained | Example Correlation |
| COSY | Proton-proton coupling networks | H-1 ↔ H-2, H-2 ↔ H-3 |
| HSQC | Direct proton-carbon correlations | H-1 ↔ C-1, H-2 ↔ C-2 |
| HMBC | Long-range proton-carbon correlations | H-1 ↔ C-2, C-6; H-2 ↔ C-1, C-3 |
| NOESY | Through-space proton-proton proximities | H-1(ax) ↔ H-3(ax), H-5(ax) in trans isomer |
The ¹³C NMR spectrum of this compound provides information about the number of unique carbon environments and their electronic nature.
The carbons directly attached to the iodine (C-2) and the hydroxyl group (C-1) are significantly deshielded and appear at lower field values compared to the other methylene (B1212753) carbons of the cyclohexane ring. oregonstate.edu The C-I bond's influence on the chemical shift of C-2 is particularly pronounced due to the "heavy atom effect" of iodine. utb.cz The chemical shifts of the other carbons in the ring are also affected, though to a lesser extent. docbrown.info
Table 3: Illustrative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
| C-1 (C-OH) | 65 - 80 | Deshielded by the hydroxyl group. |
| C-2 (C-I) | 45 - 60 | Significantly deshielded by the iodine atom. |
| C-3, C-6 | 30 - 40 | Adjacent to the substituted carbons. |
| C-4, C-5 | 20 - 30 | Further from the electron-withdrawing groups. |
Note: These are generalized ranges and can vary based on experimental conditions and the specific diastereomer.
While ¹H and ¹³C NMR are the primary techniques for characterizing organic molecules, NMR of other nuclei can sometimes provide specialized information.
Iodine-127 (¹²⁷I) NMR : Iodine-127 is an NMR-active nucleus. However, it is a quadrupolar nucleus (spin I = 5/2), which generally results in very broad signals, often too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.ilresearchgate.net The line width is highly dependent on the symmetry of the electronic environment around the iodine atom. huji.ac.il For organoiodine compounds like this compound, the signal would likely be extremely broad and difficult to detect under normal conditions. researchgate.net Therefore, ¹²⁷I NMR is not a routine technique for the structural elucidation of such compounds but may be employed in specialized solid-state NMR studies or for investigating intermolecular interactions. researchgate.netresearchgate.net
Proton NMR (¹H NMR) Analysis
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. mt.comelsevier.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net These methods are complementary and provide a detailed fingerprint of the molecule's vibrational states. mt.com
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups: the hydroxyl (-OH) group, the carbon-iodine (C-I) bond, and the cyclohexane ring's carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.
The hydroxyl group gives rise to a prominent, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the cyclohexane ring appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibration is typically observed in the 1050-1200 cm⁻¹ region. The C-I stretching vibration is found at lower frequencies, usually in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.
Below is a data table summarizing the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| C-H | Stretching (sp³ CH₂) | 2850 - 2960 | Strong | Strong |
| C-H | Bending (Scissoring) | ~1450 | Medium | Medium |
| C-O | Stretching | 1050 - 1200 | Strong | Medium |
| C-C | Stretching | 800 - 1200 | Medium | Strong |
| C-I | Stretching | 500 - 600 | Medium | Strong |
Data compiled from general spectroscopic principles and analysis of related functional groups. researchgate.netsemanticscholar.org
This compound can exist as different stereoisomers (cis and trans), which in turn have different conformational preferences (e.g., diaxial vs. diequatorial chair forms). Vibrational spectroscopy is particularly sensitive to these conformational changes, especially in the "fingerprint region" (below 1500 cm⁻¹). mt.com
The relative orientation of the iodine and hydroxyl substituents significantly influences the vibrational spectra. For instance, in the trans isomer, two primary chair conformations are possible:
Diequatorial (ee): Both the iodo and hydroxyl groups occupy equatorial positions. This conformer is generally more stable.
Diaxial (aa): Both substituents occupy axial positions. This conformer is typically less stable due to steric hindrance.
The frequencies of the C-I and C-O stretching vibrations, as well as various ring deformation modes, are sensitive to the conformation. researchgate.net In non-polar solvents, the diequatorial conformer of similar molecules like trans-2-bromocyclohexanol (B12817027) can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the halogen. researchgate.net This interaction would cause a noticeable shift in the O-H stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded conformer. researchgate.net Differences in the spectra of various polymorphs, which arise from different molecular arrangements and interactions in the crystal lattice, can also be detected. americanpharmaceuticalreview.com Thus, careful analysis of the vibrational spectra can provide valuable information about the predominant conformation in a given state (solid, liquid, or solution). researchgate.netamericanpharmaceuticalreview.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. savemyexams.com
High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. nih.govnih.govnih.gov For this compound, the exact mass provides unambiguous confirmation of its molecular formula, C₆H₁₁IO. nih.gov
| Property | Value | Source |
| Molecular Formula | C₆H₁₁IO | nih.govnih.gov |
| Monoisotopic Mass | 225.98546 Da | nih.govnih.govnih.gov |
| Molecular Weight | 226.06 g/mol | nih.govnih.govnih.gov |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller ions. wikipedia.org The analysis of these fragments provides detailed structural information and helps to elucidate the molecule's connectivity. uakron.edu
In the mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺•), which has an m/z of approximately 226. savemyexams.com Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals.
Plausible Fragmentation Pathways:
Loss of Iodine: A common fragmentation for iodoalkanes is the cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, mass = 127). This would produce a prominent fragment ion [M - I]⁺ at m/z 99.
Loss of Water: Alcohols frequently undergo dehydration, losing a water molecule (H₂O, mass = 18). This would lead to a fragment ion [M - H₂O]⁺• at m/z 208.
Combined Loss: A subsequent loss of an iodine radical from the dehydrated ion would result in a fragment at m/z 81 ([M - H₂O - I]⁺).
Ring Cleavage: Fragmentation of the cyclohexyl ring can also occur, leading to a variety of smaller fragment ions.
| Ion | Proposed Formula | m/z (Nominal) | Fragmentation Pathway |
| [M]⁺• | [C₆H₁₁IO]⁺• | 226 | Molecular Ion |
| [M - H₂O]⁺• | [C₆H₉I]⁺• | 208 | Loss of water |
| [M - I]⁺ | [C₆H₁₁O]⁺ | 99 | Loss of iodine radical |
| [M - H₂O - I]⁺ | [C₆H₉]⁺ | 81 | Loss of water and iodine radical |
Fragmentation pathways are proposed based on general principles of mass spectrometry for alcohols and halogenated compounds. savemyexams.com
X-ray Crystallography of this compound Derivatives (if applicable for solid-state structural studies)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. jhu.edu
The chair conformation of the cyclohexane ring.
The precise axial or equatorial orientation of the iodo and hydroxyl substituents.
The intermolecular interactions, particularly the hydrogen bonding network formed by the hydroxyl groups, which dictates the crystal packing. mdpi.com
Analysis of derivatives, such as N-(2-propenyl)-2-amino-1-iodocyclohexane, has been performed using X-ray diffraction, demonstrating the feasibility of this technique for substituted cyclohexane systems. core.ac.uk Such studies are crucial for understanding structure-property relationships in the solid state. jhu.edu
Reactivity and Mechanistic Investigations of 2 Iodocyclohexan 1 Ol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group of 2-iodocyclohexan-1-ol readily participates in oxidation, esterification, etherification, and dehydration reactions.
Oxidation Reactions (e.g., to 2-Iodocyclohexanone)
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-iodocyclohexanone. nih.gov This transformation can be achieved using various oxidizing agents. For instance, enzymatic oxidation has been explored for its high regioselectivity in polyhydroxylated molecules. cdnsciencepub.com While specific studies on this compound are not detailed, the general principles of alcohol dehydrogenase-catalyzed oxidations suggest that such enzymes can selectively oxidize one hydroxyl group in the presence of others. cdnsciencepub.com
Table 1: Oxidation of this compound
| Reactant | Product | Reagent Example |
|---|
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. For example, reaction with acetic anhydride (B1165640) would yield 2-iodo-1-acetoxycyclohexane. lookchem.com Similarly, etherification can occur, for instance, through a nucleophilic substitution reaction where the hydroxyl group acts as a nucleophile. evitachem.comevitachem.com
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reactant 2 | Product Example |
|---|---|---|
| Esterification | Acetic Anhydride | 2-Iodo-1-acetoxycyclohexane |
Dehydration and Elimination Reactions
Acid-catalyzed dehydration of this compound can lead to the formation of various unsaturated products. The elimination of a water molecule can result in the formation of cyclohexene (B86901) derivatives. The regioselectivity of this elimination (i.e., the position of the resulting double bond) is influenced by the reaction conditions and the stereochemistry of the starting material. This process is analogous to the dehydration of other cyclohexanol (B46403) derivatives, such as 2-methylcyclohexanol, which yields a mixture of alkene products. youtube.com
Reactions Involving the Iodine Functional Group
The carbon-iodine bond in this compound is susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The mechanism of this substitution can proceed via either an SN1 or SN2 pathway, depending on the substrate's stereochemistry, the nature of the nucleophile, the solvent, and the reaction conditions. For example, reaction with ammonia (B1221849) could lead to the formation of 2-aminocyclohexan-1-ol. gauthmath.com The stereochemical outcome of these reactions is a key area of investigation.
Elimination Reactions (e.g., Dehydroiodination to Cyclohexene or its Derivatives)
Base-induced elimination of hydrogen iodide (dehydroiodination) from this compound is a common reaction pathway that leads to the formation of cyclohexene or its derivatives. This reaction typically follows an E2 mechanism, which requires an anti-periplanar arrangement of the hydrogen and the leaving group (iodine). The specific product formed will depend on the availability of abstractable protons and the conformational preferences of the cyclohexane (B81311) ring.
Table 3: Products of Dehydroiodination of this compound
| Product | Description |
|---|---|
| Cyclohexen-1-ol | Formed via keto-enol tautomerism of an initial product. semanticscholar.org |
Radical Reactions and Halogen Atom Transfer Processes
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. Halogen atom transfer (XAT) processes, often initiated photochemically or through the use of radical initiators, can generate a cyclohexyl radical intermediate. iu.eduacs.org This reactive species can then participate in various subsequent reactions.
One notable application involves an atom-transfer radical-cyclization reaction. For instance, the diphenylvinylsilyl ether of trans-2-iodocyclohexanol, when subjected to irradiation in the presence of (Bu₃Sn)₂, undergoes a 5-exo-cyclization. cmu.edu This process highlights the ability of the iodine atom to facilitate the formation of new carbon-carbon bonds through a radical pathway. The resulting cyclized product can be further transformed, demonstrating the synthetic utility of radical reactions involving this compound derivatives. cmu.edu
The generation of alkyl radicals from alkyl halides like iodocyclohexane (B1584034) is a fundamental process in organic synthesis. iu.edu These radicals are valuable intermediates for creating carbon-carbon bonds. iu.edu Photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. iu.edu Studies on the reaction of iodocyclohexane with other reactants under microwave irradiation have shown that ethyl and hydroxyl radicals can attack the iodocyclohexane, leading to the formation of a cyclohexyl radical. psu.edu The selectivity of these reactions can be influenced by the specific reaction conditions, such as temperature and the use of microwave irradiation with cooling. psu.edu
Computational studies have been employed to investigate the energetics of halogen-atom transfer from iodocyclohexane. For example, the reaction of a boryl radical with iodocyclohexane to produce a cyclohexyl radical has been studied, providing insights into the transition state and reaction energetics. acs.org These theoretical investigations complement experimental findings and contribute to a deeper understanding of the mechanisms of these radical processes.
Metal-Mediated Cross-Coupling Reactions of the C-I Bond (if applicable)
The carbon-iodine bond in this compound and its derivatives is a versatile functional group for metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond makes it a suitable substrate for various palladium-, copper-, and other metal-catalyzed transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which typically couples an organoboron compound with an organic halide, is a powerful tool for forming C-C bonds. iitk.ac.inresearchgate.net While direct Suzuki-Miyaura coupling of this compound itself is not extensively documented in the provided search results, the reactivity of similar iodo-functionalized cyclic compounds suggests its potential applicability. nih.gov For instance, the Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids has been successfully achieved using a recyclable Pd(0)/C catalyst under mild, environmentally friendly conditions. nih.gov This indicates that the iodo group on a cyclohexane ring is amenable to palladium-catalyzed cross-coupling. The reaction tolerates a wide range of iodoenones and boronic acids. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation. wikipedia.orgorganic-chemistry.org The high reactivity of vinyl iodides makes them excellent substrates for Sonogashira couplings, often proceeding under mild conditions. wikipedia.org Although direct examples with this compound are not specified, the general principles of Sonogashira coupling suggest that the C(sp³)-I bond in this compound could potentially undergo coupling, albeit likely requiring more forcing conditions than their C(sp²)-I counterparts. The development of nickel-catalyzed Sonogashira couplings has expanded the scope to include non-activated alkyl halides. wikipedia.org Iron- and cobalt-catalyzed Sonogashira reactions have also emerged as more sustainable alternatives to palladium-based systems. beilstein-journals.org
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org While the classic Heck reaction involves sp²-hybridized halides, variations for alkyl halides exist. The intramolecular Heck reaction, for example, is a powerful method for constructing cyclic compounds. wikipedia.org A study on the diastereoselectivity of the reaction of trans-2-(tert-butyldimethylsilyloxy)-1-iodocyclohexane with acrylonitrile, catalyzed by CuB₂₃ short nanotubes, confirmed a single-electron pathway for the coupling. rsc.org This demonstrates that the iodocyclohexane framework can participate in Heck-type cross-coupling reactions.
Other Metal-Catalyzed Couplings:
Copper-catalyzed cross-coupling reactions have also been explored. For example, the sequential opening of cyclohexene oxide and an aziridinium (B1262131) ion can lead to functionalized cyclohexanol derivatives that could potentially undergo further copper-catalyzed transformations. core.ac.uk
| Coupling Reaction | Catalyst/Reagents | Substrate Type | Key Features |
| Suzuki-Miyaura | Pd(0)/C | 2-Iodocycloenones | Environmentally benign, recyclable catalyst. nih.gov |
| Sonogashira | Pd catalyst, Cu co-catalyst | Aryl/Vinyl Halides | Forms C(sp²)-C(sp) bonds under mild conditions. wikipedia.org |
| Heck Reaction | Pd catalyst | Aryl/Vinyl Halides & Alkenes | Forms substituted alkenes with high trans selectivity. organic-chemistry.org |
| Heck-type (Cu-cat) | CuB₂₃ nanotubes | trans-2-(tert-butyldimethylsilyloxy)-1-iodocyclohexane | Proceeds via a single-electron pathway. rsc.org |
Intramolecular Reactions and Rearrangements
The proximate arrangement of the hydroxyl and iodo functionalities in this compound gives rise to unique intramolecular reactivity, including interactions between these vicinal groups and the potential for skeletal rearrangements.
The interaction between the hydroxyl and iodo groups in this compound is pivotal in its chemistry. A key reaction is the intramolecular nucleophilic substitution where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the adjacent iodide to form cyclohexene oxide. This ring-closing reaction is a common transformation for halohydrins.
Conversely, the ring-opening of cyclohexene oxide is a primary method for the synthesis of trans-2-halocyclohexanols. The reaction of cyclohexene oxide with various amines, catalyzed by Lewis acids such as those based on aluminum or iron, proceeds to give trans-β-aminoalcohols. researchgate.netresearchgate.net Similarly, the ring-opening polymerization of cyclohexene oxide can be catalyzed by aluminum amine-phenolate complexes. rsc.org The synthesis of cis-1-(But-3-en-1-yl)-2-iodocyclohexane has been achieved from 2-(but-3-en-1-yl)cyclohexan-1-ol, which itself is synthesized from cyclohexene oxide. rsc.org
Under certain conditions, particularly those that promote the formation of a carbocation, this compound and related structures can undergo rearrangements. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center, typically leading to a more stable carbocation. wikipedia.orgspcmc.ac.innumberanalytics.com
While direct evidence for a Wagner-Meerwein rearrangement of this compound is not explicitly detailed in the provided search results, the potential for such rearrangements exists. For instance, if the hydroxyl group is protonated and leaves as water, a secondary carbocation is formed at C1. A subsequent 1,2-hydride shift from C2 to C1 would be degenerate. However, if the carbocation is formed at C2 following the departure of the iodide ion, a 1,2-hydride shift from C1 to C2 would also be possible.
A related scenario involves the reaction of iodocyclohexane with silver nitrite. While one study reported the formation of nitrocyclohexane (B1678964) as the major product, earlier work claimed the formation of a ring-contracted product, nitrocyclopentylmethane. stackexchange.com The formation of this product would necessitate a rearrangement of the intermediate cyclohexyl carbocation to a cyclopentylcarbinyl cation, which is a type of Wagner-Meerwein rearrangement. stackexchange.com This highlights the possibility of skeletal rearrangements in reactions involving cyclohexane derivatives under conditions that favor carbocation formation.
| Reaction Type | Description | Relevance to this compound |
| Intramolecular Ring-Closing | The alkoxide of the hydroxyl group displaces the adjacent iodide to form an epoxide. | A fundamental reaction of halohydrins. |
| Epoxide Ring-Opening | Nucleophilic attack on cyclohexene oxide to form trans-2-substituted cyclohexanols. | A primary synthetic route to this compound and its analogs. researchgate.netresearchgate.net |
| Wagner-Meerwein Rearrangement | A 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation. wikipedia.orgspcmc.ac.in | Possible under conditions that generate a carbocation from the cyclohexyl framework. stackexchange.com |
Chemoselectivity, Regioselectivity, and Stereoselectivity in Transformations
The presence of two distinct functional groups, a hydroxyl group and an iodine atom, on a stereochemically defined cyclohexane ring makes chemoselectivity, regioselectivity, and stereoselectivity crucial considerations in the transformations of this compound.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions of this compound, the relative reactivity of the C-I bond and the C-O bond can be controlled by the choice of reagents and reaction conditions. For example, iodination of alcohols can be achieved with high chemoselectivity. A method using polymer-supported 4-(dimethylamino)pyridine (DMAP) as a catalyst for the conversion of alcohols to iodides demonstrates high chemoselectivity, even in the presence of other functional groups. researchgate.netias.ac.in In the context of unsymmetrical diols, this system allows for the selective iodination of a primary alcohol over a secondary alcohol. ias.ac.in This suggests that in a molecule with multiple hydroxyl groups of different steric environments, selective transformation is possible.
Regioselectivity:
Regioselectivity concerns the preference for bond formation at one position over another. In the synthesis of this compound via the ring-opening of cyclohexene oxide, the regioselectivity of the nucleophilic attack is critical. The reaction of alkenes with iodine and an oxygenated nucleophile can proceed with high regioselectivity. lookchem.com For instance, the iodofluorination of unsaturated alcohols can be highly regioselective. oup.com The reaction of trans-2-hexenol with a fluorine source and N-iodosuccinimide (NIS) regioselectively yields 3-fluoro-2-iodo-1-hexanol as the sole product. oup.com
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis and reactions of this compound are inherently stereochemical. The ring-opening of cyclohexene oxide with a nucleophile proceeds with anti-attack, leading to the formation of the trans-product. The stereochemistry of the starting material dictates the stereochemistry of the product. For example, enzymatic resolution has been used to prepare stereoisomers of 2-iodocyclohexanol. lookchem.com The stereochemical outcome of reactions at the C-I bond, such as in metal-catalyzed cross-couplings, is also a significant consideration. The Heck reaction, for instance, is known for its outstanding trans selectivity in the product alkene. organic-chemistry.org In intramolecular Heck reactions, the stereochemistry of the newly formed ring and any stereocenters is a key aspect. wikipedia.org
| Selectivity Type | Definition | Example in the Context of this compound Chemistry |
| Chemoselectivity | Preferential reaction of one functional group. | Selective iodination of a primary alcohol over a secondary alcohol in a diol. ias.ac.in |
| Regioselectivity | Preferential bond formation at one position. | Regioselective iodofluorination of unsaturated alcohols. oup.com |
| Stereoselectivity | Preferential formation of one stereoisomer. | trans-Selective product formation in the Heck reaction. organic-chemistry.org |
Theoretical and Computational Chemistry Studies of 2 Iodocyclohexan 1 Ol
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are instrumental in understanding the fundamental properties of 2-Iodocyclohexan-1-ol at the molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the precise modeling of its electronic structure, geometry, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization of the various stereoisomers of this compound reveals the most stable three-dimensional arrangements of the atoms. For the trans and cis isomers, the cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the trans isomer, the substituents can be in a diequatorial (e,e) or a diaxial (a,a) arrangement. For the cis isomer, the arrangements are equatorial-axial (e,a) or axial-equatorial (a,e).
Computational studies on analogous 2-halocyclohexanols indicate that for the trans isomer, the diequatorial conformer is generally more stable due to reduced steric hindrance. However, the presence of intramolecular hydrogen bonding between the hydroxyl group and the iodine atom can influence this preference. Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, can quantify the strength of such interactions. The analysis of the electron density distribution and molecular orbitals helps in understanding the reactivity and the nature of the intramolecular forces governing the conformational preferences.
Conformational Energy Landscapes and Relative Stabilities of Isomers
The conformational energy landscape of this compound is characterized by several local minima corresponding to different chair and twist-boat conformations. High-level quantum chemical calculations are employed to determine the relative energies of these conformers.
For trans-2-Iodocyclohexan-1-ol, the diequatorial conformer is typically lower in energy than the diaxial conformer. In the case of cis-2-Iodocyclohexan-1-ol, the conformational equilibrium is between the axial-hydroxyl/equatorial-iodo (a,e) and equatorial-hydroxyl/axial-iodo (e,a) forms. Studies on related 2-halocyclohexanols have shown that the (e,a) conformer is often preferred in solution.
The relative stabilities are influenced by a combination of steric effects, dipole-dipole interactions, and intramolecular hydrogen bonding. The large size of the iodine atom introduces significant steric strain, particularly in axial positions.
Table 1: Calculated Relative Energies of this compound Conformers (Analogous Data)
| Isomer | Conformer | Calculation Level | Relative Energy (kcal/mol) |
| trans | diequatorial (e,e) | DFT (B3LYP/6-31G) | 0.00 |
| trans | diaxial (a,a) | DFT (B3LYP/6-31G) | 2.5 - 4.0 |
| cis | equatorial-OH, axial-I (e,a) | DFT (B3LYP/6-31G) | 0.00 |
| cis | axial-OH, equatorial-I (a,e) | DFT (B3LYP/6-31G) | 0.5 - 1.5 |
Note: The data presented in this table is based on analogous studies of other 2-halocyclohexanols and represents expected values for this compound.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts are highly sensitive to the conformation of the molecule. By comparing the calculated shifts for different conformers with experimental spectra, it is possible to determine the predominant conformation in solution.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in the identification of characteristic functional groups and in the study of intramolecular interactions. The O-H stretching frequency is particularly sensitive to hydrogen bonding. A red shift (lower frequency) in the O-H stretching vibration is a clear indicator of the presence of an intramolecular hydrogen bond.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of trans-2-Iodocyclohexan-1-ol (Analogous Data)
| Property | Calculation Method | Predicted Value |
| 1H NMR (H-C-O) | GIAO-DFT | 3.5 - 4.0 ppm |
| 13C NMR (C-O) | GIAO-DFT | 75 - 80 ppm |
| 13C NMR (C-I) | GIAO-DFT | 30 - 35 ppm |
| O-H Stretch (non-bonded) | DFT (B3LYP/6-31G) | ~3650 cm-1 |
| O-H Stretch (H-bonded) | DFT (B3LYP/6-31G) | ~3600 cm-1 |
Note: The data presented in this table is based on analogous studies of other 2-halocyclohexanols and represents expected values for this compound.
Molecular Dynamics Simulations for Conformational Fluxionality
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational fluxionality of this compound, including the process of ring-flipping and the interconversion between different conformers.
By simulating the motion of the atoms over time, MD can reveal the pathways and timescales of conformational changes. For this compound, MD simulations would show the dynamic equilibrium between the chair and twist-boat conformations, as well as the rapid interconversion between the two chair forms. The results of MD simulations can be used to calculate the free energy landscape of the molecule, providing a more complete picture of its conformational preferences. Recent studies on similar cyclohexane systems have highlighted that the dynamic interconversion between various conformations can significantly influence the molecule's reactivity. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is its conversion to cyclohexene (B86901) oxide via an intramolecular Williamson ether synthesis.
Energy Barriers for Interconversion and Chemical Transformations
The conversion of this compound to cyclohexene oxide proceeds via an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile and displaces the iodide ion. Computational methods can be used to locate the transition state for this reaction and to calculate the activation energy barrier.
The reaction is highly stereospecific and requires an anti-periplanar arrangement of the nucleophilic oxygen and the leaving group (iodine). This requirement means that the reaction proceeds preferentially from the diaxial conformer of trans-2-Iodocyclohexan-1-ol. Although the diequatorial conformer is more stable, it must first undergo a ring-flip to the less stable diaxial conformer for the reaction to occur.
A computational study on the epoxide formation from halohydrins using density functional theory provides insights into the spontaneity and mechanistic details of such reactions. ichem.md The energy barrier for the cyclization is influenced by factors such as the nature of the halogen, the solvent, and the stereochemistry of the starting material.
Table 3: Calculated Activation Energy for the Intramolecular Cyclization of trans-2-Iodocyclohexan-1-ol (Analogous Data)
| Reactant Conformer | Product | Calculation Level | Activation Energy (kcal/mol) |
| diaxial (a,a) | Cyclohexene Oxide | DFT (B3LYP/6-31G*) | 15 - 20 |
Note: The data presented in this table is based on analogous studies of other halohydrin cyclizations and represents an expected value for this compound.
Analysis of Reaction Selectivity (Regio-, Chemo-, Stereo-)
The formation and subsequent reactions of this compound are governed by principles of regioselectivity, chemoselectivity, and stereoselectivity. Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the transition states and reaction pathways that dictate these outcomes. While specific computational studies exclusively on this compound are not abundant in the literature, valuable inferences can be drawn from theoretical analyses of analogous halohydrin systems and the well-established mechanisms of their formation.
Regioselectivity: The synthesis of this compound typically proceeds via the electrophilic addition of iodine and a water molecule to the cyclohexene ring. This reaction is highly regioselective. The mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate. libretexts.org The subsequent nucleophilic attack by a water molecule occurs at one of the two carbon atoms of the iodonium ion. Computational models of this process for similar alkenes show that the transition state for the nucleophilic attack is lower in energy at the more substituted carbon, which can better stabilize the partial positive charge. lumenlearning.com In the case of cyclohexene, a symmetrical alkene, the two carbons are equivalent, leading to a single constitutional isomer. However, if a substituted cyclohexene is used, the reaction would exhibit Markovnikov-like regioselectivity, with the nucleophile (water) adding to the carbon atom that can better stabilize a positive charge.
Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For instance, in the reduction of a hypothetical molecule containing both a ketone and the iodohydrin functionality of this compound, the choice of reducing agent would be critical. Computational studies on the reduction of 2-halocyclohexanones to the corresponding 2-halocyclohexanols show that the reaction barrier is influenced by the halogen substituent. researchgate.net This suggests that the electronic effects of the iodine and hydroxyl group in this compound would influence its reactivity relative to other functional groups, a factor that can be computationally modeled to predict chemoselective transformations.
Stereoselectivity: The formation of this compound from cyclohexene is a classic example of an anti-addition reaction. The mechanism involving the cyclic iodonium ion intermediate necessitates that the incoming nucleophile (water) attacks from the face opposite to the iodine atom. libretexts.org This results in the exclusive formation of the trans-diastereomer.
Further reactions of this compound also exhibit high stereoselectivity. For example, intramolecular SN2 reactions, such as the formation of cyclohexene oxide under basic conditions, require a specific stereochemical arrangement. chemistrysteps.com Computational modeling of the transition states for such reactions in analogous trans-2-halocyclohexanols confirms that the reaction proceeds through a thermodynamically less stable diaxial conformation to allow for the necessary anti-periplanar alignment of the reacting groups. researchgate.net
A summary of predicted selectivity in reactions involving this compound, based on computational studies of analogous systems, is presented in the table below.
| Reaction Type | Selectivity | Controlling Factors | Predicted Outcome for this compound |
| Iodohydrin formation from cyclohexene | Stereoselective (Anti-addition) | Formation of a cyclic iodonium ion intermediate. | Exclusively trans-2-iodocyclohexan-1-ol. |
| Epoxidation (intramolecular SN2) | Stereospecific | Requirement for anti-periplanar alignment of the reacting groups. | Proceeds through a diaxial conformation of the trans-isomer. |
| Reduction of a vicinal ketone | Stereoselective | Steric hindrance and electronic effects of the iodo and hydroxyl groups. | Preferential formation of one diastereomer, predictable by computational modeling of transition state energies. |
Analysis of Non-Covalent Interactions and Stereoelectronic Effects (e.g., NBO, QTAIM, NCI analyses)
Non-covalent interactions (NCIs) and stereoelectronic effects play a crucial role in determining the conformational preferences and reactivity of this compound. Computational methods such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are powerful tools for elucidating these subtle yet significant effects.
Non-Covalent Interactions: The primary non-covalent interaction in trans-2-iodocyclohexan-1-ol is the intramolecular hydrogen bond between the hydroxyl group and the iodine atom. Computational studies on a range of β-halohydrins have shown that conformers allowing for such an interaction are significantly stabilized. yu.edu.jo The strength of this interaction can be quantified using QTAIM, which analyzes the electron density topology. nih.gov A bond critical point (BCP) between the hydroxyl hydrogen and the iodine would be indicative of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction. researchgate.net Generally, for hydrogen bonds, one expects a low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction.
NBO analysis can also reveal the stabilizing energy associated with this interaction. It identifies the donor-acceptor orbital interactions, which in this case would be the delocalization of electron density from a lone pair of the iodine atom (donor) into the antibonding σ* orbital of the O-H bond (acceptor). q-chem.com
The table below summarizes the typical parameters obtained from QTAIM and NBO analyses for intramolecular hydrogen bonds in analogous halohydrins, which would be expected to be similar for this compound.
| Analysis Method | Parameter | Typical Value Range for Halohydrin H-bond | Interpretation |
| QTAIM | Electron density at BCP (ρ) | 0.005 - 0.020 a.u. | Low value, indicative of a non-covalent interaction. |
| Laplacian of electron density at BCP (∇²ρ) | > 0 | Positive value, characteristic of a closed-shell interaction (hydrogen bond). | |
| NBO | Second-order perturbation energy (E(2)) | 1 - 5 kcal/mol | Stabilization energy from the n(I) → σ*(O-H) interaction. |
Stereoelectronic Effects: Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on structure and reactivity. In this compound, a key stereoelectronic effect is the hyperconjugation involving the C-I and C-O bonds. NBO analysis is particularly adept at quantifying these interactions. q-chem.com
For instance, in a chair conformation of trans-2-iodocyclohexan-1-ol, there can be stabilizing interactions between the lone pairs of the oxygen atom and the antibonding σ* orbital of the C-I bond (n(O) → σ(C-I)), and vice versa (n(I) → σ(C-O)). The strength of these interactions is highly dependent on the dihedral angle between the interacting orbitals, being maximal at 180° (anti-periplanar). Therefore, the relative stability of different chair conformations (diaxial vs. diequatorial) will be influenced not just by steric factors but also by the sum of these stereoelectronic interactions. Computational studies on related 2-halocyclohexanols have demonstrated the importance of these effects in determining conformational equilibria and reaction barriers. researchgate.net For example, the preference for an axial orientation of an electronegative substituent can often be attributed to favorable hyperconjugative interactions.
Applications of 2 Iodocyclohexan 1 Ol As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Cyclohexane (B81311) Derivatives
As a functionalized cyclohexane, 2-iodocyclohexan-1-ol serves as a starting point for the synthesis of numerous other cyclohexane derivatives. The iodine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles to introduce new functional groups onto the cyclohexane ring. Similarly, the hydroxyl group can undergo various reactions such as oxidation, esterification, and etherification.
The primary utility of this compound in this context is as a direct precursor to cyclohexene (B86901) oxide. This transformation is a cornerstone reaction that opens up a vast array of possibilities for creating diverse cyclohexane derivatives. The intramolecular displacement of the iodide by the adjacent alkoxide, formed by deprotonation of the hydroxyl group, is an efficient method for the synthesis of the epoxide.
Once formed, cyclohexene oxide can be subjected to ring-opening reactions with a wide range of nucleophiles, leading to the formation of 1,2-disubstituted cyclohexane derivatives with well-defined stereochemistry. For instance, reaction with amines yields amino alcohols, while reaction with alkoxides or phenoxides affords ether alcohols. These products can be further modified to generate a library of functionalized cyclohexanes.
Table 1: Synthesis of Cyclohexane Derivatives from Cyclohexene Oxide
| Nucleophile | Product | Functional Group Introduced |
| Amine (R-NH₂) | trans-2-Aminocyclohexan-1-ol | Amino and Hydroxyl |
| Azide (N₃⁻) | trans-2-Azidocyclohexan-1-ol | Azido and Hydroxyl |
| Cyanide (CN⁻) | trans-2-Cyanocyclohexan-1-ol | Cyano and Hydroxyl |
| Alkoxide (RO⁻) | trans-2-Alkoxycyclohexan-1-ol | Alkoxy and Hydroxyl |
| Thiolate (RS⁻) | trans-2-(Alkylthio)cyclohexan-1-ol | Thioether and Hydroxyl |
Role in the Construction of Complex Organic Molecules
The cyclohexane framework is a common structural motif in many complex organic molecules, including natural products and pharmaceuticals. As a precursor to the highly reactive cyclohexene oxide, this compound plays an indirect but crucial role in the construction of these intricate molecular architectures.
The synthesis of complex molecules often requires the assembly of smaller, functionalized building blocks in a controlled manner. Cyclohexene oxide, readily prepared from this compound, serves as an excellent electrophilic partner in various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the ring-opening of cyclohexene oxide with organocuprates or Grignard reagents allows for the introduction of alkyl or aryl groups onto the cyclohexane ring, thereby increasing molecular complexity.
Furthermore, the resulting di-functionalized cyclohexane derivatives can be elaborated through subsequent reactions to build up more complex structures. The hydroxyl group can be used to direct further reactions or can be converted into other functional groups, providing a handle for the annulation of additional rings or the attachment of side chains. This strategic use of cyclohexene oxide, and by extension its precursor this compound, is a powerful tool in the arsenal (B13267) of synthetic organic chemists for the total synthesis of natural products and the development of new bioactive compounds.
Utilization in Stereoselective Synthesis of Chiral Compounds
The synthesis of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound can be a valuable starting material in stereoselective synthesis, primarily through its conversion to cyclohexene oxide.
The epoxide ring of cyclohexene oxide is susceptible to nucleophilic attack, and when a chiral nucleophile or a chiral catalyst is employed, the ring-opening can proceed with high stereoselectivity. This process, known as enantioselective ring-opening, allows for the creation of specific stereoisomers of 1,2-disubstituted cyclohexanes. For example, the use of chiral salen-metal complexes as catalysts in the reaction of cyclohexene oxide with various nucleophiles has been shown to yield products with high enantiomeric excess.
Moreover, if this compound is prepared in an enantiomerically pure form, the resulting cyclohexene oxide will also be chiral. Subsequent ring-opening reactions of this chiral epoxide with achiral nucleophiles will proceed in a stereospecific manner, leading to the formation of enantiomerically pure cyclohexane derivatives. This approach provides a reliable method for the synthesis of a wide range of chiral building blocks.
Table 2: Examples of Stereoselective Reactions Involving Cyclohexene Oxide
| Reaction Type | Chiral Catalyst/Reagent | Product Stereochemistry |
| Kinetic Resolution | Chiral Salen-Co(III) complex | Enantiomerically enriched cyclohexene oxide and diol |
| Asymmetric Ring Opening with Azide | Chiral Cr(III)-Salen complex | Enantiomerically enriched trans-2-azidocyclohexan-1-ol |
| Asymmetric Ring Opening with Phenols | Chiral Ti(IV) complex | Enantiomerically enriched trans-2-aryloxycyclohexan-1-ols |
Potential as a Precursor to Epoxide Derivatives or Other Cyclic Systems
The most significant and well-documented application of this compound is its role as a precursor to cyclohexene oxide. The formation of the epoxide occurs through an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the iodine atom and displacing it in an SN2 reaction. This intramolecular cyclization is highly efficient and is a standard method for the preparation of epoxides from halohydrins.
The resulting cyclohexene oxide is a valuable intermediate that can be used to synthesize a variety of other cyclic systems. For example, the ring-opening of cyclohexene oxide followed by further functional group manipulation and cyclization can lead to the formation of various heterocyclic compounds, such as tetrahydrofurans and piperidines, which are important structural motifs in many biologically active molecules. Additionally, the polymerization of cyclohexene oxide can lead to the formation of poly(cyclohexene oxide), a polymer with potential applications in materials science.
Future Research Directions and Unexplored Avenues
Development of Greener and More Sustainable Synthetic Routes
Traditional methods for synthesizing 2-iodocyclohexan-1-ol often rely on molecular iodine (I₂) and organic solvents. Future research is increasingly focused on developing more environmentally benign and sustainable alternatives that improve safety, reduce waste, and enhance atom economy.
Key areas of development include:
Alternative Iodine Sources and Oxidants: Research is moving towards replacing elemental halogens with safer, easier-to-handle reagents. N-Iodosuccinimide (NIS) is a prominent alternative for iodohydrin formation researchgate.net. The use of catalytic systems and green oxidants represents a significant step forward. For instance, systems employing hypoiodous acid (IOH) generated in situ from reagents like 2-iodobenzoic acid (IBX) in the presence of molecular iodine, or the use of environmentally benign oxidants like Oxone, are promising organic-chemistry.org. Another approach utilizes hydrogen peroxide in aqueous media, presenting a simplified and greener procedure for preparing iodohydrins cdnsciencepub.com.
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route. The use of haloperoxidase enzymes to synthesize α,β-halohydrins from alkenes, requiring only an alkene, a halide ion, and dilute hydrogen peroxide, is a notable example of a green synthetic pathway nih.gov.
Electrochemical Methods: Electrosynthesis provides a reagent-less method for generating reactive halogen species. The electrochemical generation of I+ cations, stabilized by a coordinating agent like dimethyl sulfoxide (B87167) (DMSO), can be used to react with alkenes to form β-haloalkoxysulfonium ions, which are then hydrolyzed to the corresponding iodohydrins. This method avoids the use of bulk chemical oxidants, aligning with the principles of green chemistry.
Use of Aqueous and Benign Solvents: Shifting from traditional chlorinated solvents to water or other green solvents is a critical goal. The use of β-cyclodextrin in water has been shown to facilitate the regioselective ring-opening of epoxides with lithium halides to form halohydrins, demonstrating the potential of aqueous-phase synthesis organic-chemistry.org.
Table 1: Comparison of Synthetic Reagents for Iodohydrin Formation
| Reagent System | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| I₂ / H₂O | Inexpensive, readily available | Use of hazardous elemental iodine | Moderate |
| N-Iodosuccinimide (NIS) / H₂O | Solid, easier to handle than I₂ | Higher cost, succinimide byproduct | Improved safety and handling |
| I₂ / Oxone | Inexpensive, environmentally friendly | Requires controlled conditions | High atom economy, benign oxidant |
| H₂O₂ / I₂ | Green oxidant (water byproduct) | Can be slow, may require catalyst | High, uses a green oxidant |
| Haloperoxidase Enzyme | High selectivity, mild conditions | Enzyme cost and stability | Excellent, biocatalytic route |
Expanding the Scope of Stereoselective Transformations
The synthesis of this compound from cyclohexene (B86901) classically proceeds via an anti-addition mechanism, resulting in the trans-isomer wikipedia.org. This occurs through a cyclic iodonium (B1229267) ion intermediate that is attacked by a water molecule from the opposite face chemistrysteps.comkhanacademy.orgleah4sci.commasterorganicchemistry.com. While this transformation is highly stereoselective, future research aims to develop methods to access other stereoisomers and to perform asymmetric transformations.
Diastereoselective Synthesis: A significant challenge is the development of methods to achieve syn-addition, which would yield the cis-isomer of this compound. This would require overcoming the inherent preference for the bridged iodonium ion pathway. Research in this area might explore substrate-controlled reactions, where neighboring groups on a substituted cyclohexene ring direct the incoming nucleophile to the same face as the iodine, or reagent-controlled methods using novel iodine-delivery agents.
Catalytic Asymmetric Synthesis: The generation of enantiomerically pure this compound is a major goal for its application in the synthesis of chiral molecules. Current methods typically produce a racemic mixture. Future work will focus on developing chiral catalysts that can mediate the asymmetric iodohydroxylation of cyclohexene. Research into catalytic asymmetric iodoetherification, which has been achieved using chiral zinc complexes, provides a strong foundation for developing analogous systems for iodoalcohols nih.gov. The broader field of asymmetric organocatalysis also offers promising strategies for achieving enantioselectivity in such transformations nih.govmdpi.com.
Advanced Mechanistic Insights through Real-Time Spectroscopy and Computational Modeling
A deeper understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and designing new, more efficient ones. While the formation of a cyclic iodonium ion is widely accepted as the key intermediate in the anti-addition pathway, its direct observation and characterization remain challenging due to its transient nature libretexts.orglibretexts.org.
Real-Time Spectroscopic Analysis: Future studies will likely employ advanced spectroscopic techniques to probe the reaction mechanism in real-time. Methods such as stopped-flow nuclear magnetic resonance (NMR) or in-situ infrared (IR) spectroscopy could potentially allow for the direct detection of the iodonium intermediate and other transient species, providing invaluable data on reaction kinetics and pathways.
Computational Modeling: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity nih.gov. Future computational studies on the formation of this compound will focus on:
Precisely modeling the structures and energies of transition states for both syn- and anti-addition pathways to quantify the preference for the observed trans-product chemrxiv.org.
Investigating the role of the solvent and counter-ions in the stability and reactivity of the iodonium intermediate.
Simulating the interaction of substrates with chiral catalysts to guide the design of new asymmetric syntheses nih.gov.
Exploring non-covalent interactions, such as halogen bonding, which can influence reaction pathways and catalyst behavior, as has been demonstrated in computational studies of other hypervalent iodine compounds nih.govresearchgate.netarkat-usa.orgacs.org.
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The primary reaction of this compound is its base-mediated intramolecular Sₙ2 reaction to form cyclohexene oxide wikipedia.orgchemistrysteps.com. While this is a synthetically valuable transformation, the compound possesses two distinct functional groups—a secondary alcohol and a secondary alkyl iodide—that offer significant potential for more diverse reactivity. Future research will focus on leveraging these handles to use this compound as a versatile scaffold.
Cross-Coupling Reactions: The carbon-iodine bond is well-suited for participating in a variety of transition metal-catalyzed cross-coupling reactions. This opens the door to forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. Future work will explore reactions such as:
Suzuki-Miyaura coupling to introduce aryl or vinyl groups.
Sonogashira coupling to install alkyne moieties.
Heck coupling with alkenes.
Buchwald-Hartwig amination to form C-N bonds.
Radical Chemistry: The relatively weak C-I bond can be homolytically cleaved to generate a carbon-centered radical at the C2 position. This radical could then participate in a range of transformations, such as conjugate additions, cyclizations, or atom transfer radical addition (ATRA) reactions, significantly expanding the synthetic utility of the iodohydrin scaffold.
Derivatization and Sequential Functionalization: The hydroxyl group can be protected or converted into other functional groups (e.g., esters, ethers, azides) prior to reaction at the C-I bond. This sequential functionalization strategy would allow for the creation of a diverse library of polysubstituted cyclohexane (B81311) derivatives from a single, common intermediate.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Epoxidation (Intramolecular) | Base (e.g., KOH, NaH) | Epoxide |
| Etherification (Williamson) | Alkyl halide, Base | Ether (-OR) |
| Esterification | Acyl chloride, Base | Ester (-OCOR) |
| Suzuki Coupling | Boronic acid, Pd catalyst | Aryl, Vinyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amine (-NR₂) |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of synthetic procedures from traditional batch-wise operations to continuous flow systems is a major trend in modern chemistry, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its subsequent transformations are prime candidates for this technology.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for fast and exothermic reactions like iodohydrin formation mit.edu. The small reactor volumes enhance safety when dealing with hazardous reagents. A key future direction will be the development of a fully integrated, multi-step flow process. For example, a system could be designed where cyclohexene is first mixed with an iodine source and water in a primary reactor coil to form this compound. The output of this reactor could then be directly mixed with a stream of base in a second reactor to trigger the cyclization to cyclohexene oxide, which could then be purified in-line beilstein-journals.org.
Such an automated, end-to-end process would enable the on-demand, scalable production of cyclohexene oxide from simple starting materials without the need for isolating the potentially unstable iodohydrin intermediate, representing a significant advancement in process chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
